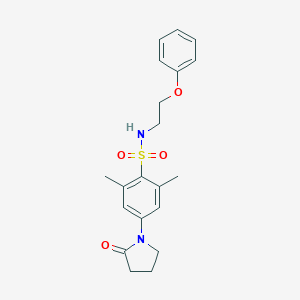
2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide, also known as DOPBS, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. DOPBS is a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in various types of cancer cells.
Mechanism of Action
The mechanism of action of 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide involves its inhibition of CA IX. CA IX is an enzyme that is overexpressed in various types of cancer cells and plays a role in tumor growth and survival. By inhibiting CA IX, 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide can prevent the acidification of the tumor microenvironment, which is necessary for tumor growth and survival. This makes 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide a promising candidate for cancer therapy.
Biochemical and Physiological Effects
2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. Its inhibition of CA IX can lead to a decrease in tumor growth and survival. In addition, 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide has been shown to have neuroprotective effects and may be useful in the treatment of diseases such as glaucoma and epilepsy.
Advantages and Limitations for Lab Experiments
One of the advantages of 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide is its potency as a CA IX inhibitor. This makes it a promising candidate for cancer therapy. In addition, 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide has been shown to have neuroprotective effects and may be useful in the treatment of other diseases.
One of the limitations of 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide is its potential toxicity. While it has been shown to be effective in vitro and in vivo, its toxicity profile needs to be further studied before it can be used in humans.
Future Directions
There are several future directions for the study of 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide. One area of research is the development of more potent and selective CA IX inhibitors. This could lead to the development of more effective cancer therapies.
Another area of research is the study of the neuroprotective effects of 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide. This could lead to the development of new treatments for diseases such as glaucoma and epilepsy.
Conclusion
In conclusion, 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. Its inhibition of CA IX makes it a promising candidate for cancer therapy, while its neuroprotective effects make it a potential treatment for other diseases. While there are limitations to its use, further research could lead to the development of more effective treatments for these diseases.
Synthesis Methods
The synthesis of 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide involves the reaction of 2,6-dimethyl-4-(chlorosulfonyl)benzenamine with 2-phenoxyethylamine and pyrrolidine-2-one. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is a white solid that is purified by recrystallization.
Scientific Research Applications
2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is its use as a CA IX inhibitor. CA IX is overexpressed in various types of cancer cells, and its inhibition has been shown to have anti-tumor effects. 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide has been shown to be a potent inhibitor of CA IX, making it a promising candidate for cancer therapy.
In addition to its use as a CA IX inhibitor, 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide has also been studied for its potential applications in the treatment of other diseases such as glaucoma and epilepsy. 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide has been shown to have neuroprotective effects and may be useful in the treatment of these diseases.
properties
Molecular Formula |
C20H24N2O4S |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2,6-dimethyl-4-(2-oxopyrrolidin-1-yl)-N-(2-phenoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C20H24N2O4S/c1-15-13-17(22-11-6-9-19(22)23)14-16(2)20(15)27(24,25)21-10-12-26-18-7-4-3-5-8-18/h3-5,7-8,13-14,21H,6,9-12H2,1-2H3 |
InChI Key |
GDFYWRDQXKENEG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1S(=O)(=O)NCCOC2=CC=CC=C2)C)N3CCCC3=O |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)NCCOC2=CC=CC=C2)C)N3CCCC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-ethoxyphenyl)-4-({[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-amine](/img/structure/B299540.png)


![{4-[4-(4-Fluoro-phenyl)-thiazol-2-yl]-piperazin-1-yl}-furan-2-yl-methanone](/img/structure/B299544.png)
![N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B299545.png)
![4-[(2-Anilino-2-oxoethyl)thio]butanoic acid](/img/structure/B299547.png)
![N-[2-(4-chloro-2-methylphenoxy)ethyl]-3-(pentan-3-ylsulfamoyl)benzamide](/img/structure/B299549.png)

![2-(acetylamino)-N-[2-(4-cyclohexylphenoxy)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B299553.png)
![1-mesityl-2-{[1-(1-naphthyl)-1H-tetraazol-5-yl]sulfanyl}ethanone](/img/structure/B299554.png)
![1-(4-Methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylsulfanyl]tetrazole](/img/structure/B299555.png)
![2,4-dimethyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B299557.png)
![4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B299558.png)
